Streptomycin 6-phosphate(1+)
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Overview
Description
Streptomycin 6-phosphate(1+) is conjugate acid of streptomycin 6-phosphate arising from deprotonation of the phosphate OH groups and protonation of the secondary amino and both guanidino groups; major species at pH 7.3. It is a conjugate acid of a streptomycin 6-phosphate.
Scientific Research Applications
Enzyme Synthesis and Characterization
Streptomycin 6-phosphate(1+) is related to myo-inositol-1-phosphate synthase found in Streptomyces griseus, which is important for cyclizing D-glucose 6-phosphate. This enzyme, notable for its instability and requirement of a divalent metal ion, represents a unique instance of this enzyme type in a prokaryotic organism (Pittner et al., 1979).
Antibiotic Resistance Mechanisms
Research has focused on the cloning and expression of enzymes like APH(6)-Ia and APH(6)-Id, which inactivate streptomycin by attaching a phosphate group to it. This process, known as phosphotransferase action, is crucial in understanding bacterial resistance to streptomycin (Collins et al., 2007).
Impact on Microbial Metabolism
Streptomycin's effects on phosphorus metabolism in Bacillus subtilis have been studied, revealing interference with the accumulation of phosphate esters in cells and the utilization of phosphorus compounds from the medium (Mandal & Majumdar, 1969).
Phosphorylation Studies
Streptomycin 6-phosphate(1+) is involved in phosphorylation research, particularly in studies on Streptomyces griseus enzymes that phosphorylate streptomycin and its derivatives (Walker & Škorvaga, 1973).
Genetic and Biochemical Studies
Genetic studies have demonstrated that Streptomyces griseus has genes contributing to self-protection against streptomycin, involving streptomycin 6-phosphotransferase (Nimi, 1997).
Biosynthetic Pathways
Research on lincomycin A biosynthesis in Streptomyces lincolnensis has identified key intermediates and enzymatic transformations, providing insights into the broader biosynthetic pathways involving compounds like streptomycin 6-phosphate(1+) (Lin et al., 2014).
Nucleotide Sequence Analysis
The nucleotide sequence analysis of streptomycin production genes in Streptomyces griseus, including those encoding enzymes affecting streptomycin 6-phosphate(1+), provides insights into the molecular mechanisms of antibiotic biosynthesis (Mansouri & Piepersberg, 1991).
properties
Product Name |
Streptomycin 6-phosphate(1+) |
---|---|
Molecular Formula |
C21H41N7O15P+ |
Molecular Weight |
662.6 g/mol |
IUPAC Name |
[(1S,2R,3S,4S,5R,6S)-2,4-bis(diaminomethylideneazaniumyl)-5-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylazaniumyl)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-3,6-dihydroxycyclohexyl] phosphate |
InChI |
InChI=1S/C21H40N7O15P/c1-5-21(35,4-30)16(42-17-9(26-2)12(33)10(31)6(3-29)40-17)18(39-5)41-14-7(27-19(22)23)11(32)8(28-20(24)25)15(13(14)34)43-44(36,37)38/h4-18,26,29,31-35H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)(H2,36,37,38)/p+1/t5-,6-,7-,8+,9-,10-,11-,12-,13-,14+,15-,16-,17-,18-,21+/m0/s1 |
InChI Key |
BWVNOTYEDMJNDA-TWBNDLJKSA-O |
Isomeric SMILES |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)OP(=O)([O-])[O-])[NH+]=C(N)N)O)[NH+]=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)[NH2+]C)(C=O)O |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)OP(=O)([O-])[O-])[NH+]=C(N)N)O)[NH+]=C(N)N)OC3C(C(C(C(O3)CO)O)O)[NH2+]C)(C=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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